N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The molecular structure of “N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide” is based on the pyrazolo[1,5-a]pyrazin-4(5H)-one core . This core is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied extensively . These compounds have been used as basic substrates for various synthetic transformations aimed at creating biologically active compounds .Future Directions
The future directions for the study of “N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide” and similar compounds could involve the development of a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could potentially lead to the creation of new synthetic platforms with significance in combinatorial and medicinal chemistry .
Properties
IUPAC Name |
N-methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-11-9(15)3-5-13-6-7-14-8(10(13)16)2-4-12-14/h2,4,6-7H,3,5H2,1H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXXBOLURPEGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C=CN2C(=CC=N2)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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